![molecular formula C15H16N2 B181050 4-[4-(Dimethylamino)styryl]pyridine CAS No. 889-36-1](/img/structure/B181050.png)

4-[4-(Dimethylamino)styryl]pyridine

Descripción general

Descripción

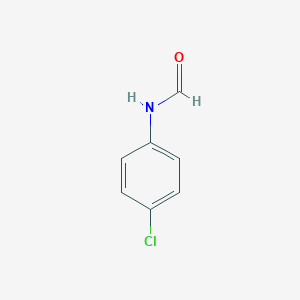

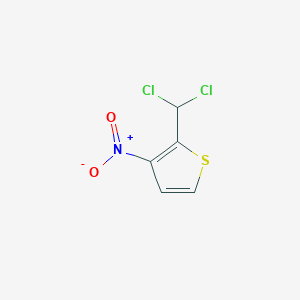

“4-[4-(Dimethylamino)styryl]pyridine” is a chemical compound with the molecular formula C15H16N2 . It is provided by Sigma-Aldrich as part of a collection of rare and unique chemicals . It is also known as a hemicyanine dye that can be used as a fluorescence probe .

Molecular Structure Analysis

The molecular weight of “4-[4-(Dimethylamino)styryl]pyridine” is 224.30 g/mol . The linear formula of this compound is C15H16N2 .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-[4-(Dimethylamino)styryl]pyridine” include a melting point of 245-247 °C (dec.) (lit.) and a maximum wavelength (λmax) of 377 nm .Aplicaciones Científicas De Investigación

Photobase and Photo-initiated Proton-Coupled Electron Transfer (PCET)

DMASP serves as a photobase, participating in photo-initiated proton-coupled electron transfer reactions. Researchers have studied its excited-state dynamics, particularly in the presence of solvents like hexafluoroisopropanol (HFIP). The compound undergoes intriguing processes, including protonation and electron transfer, which contribute to its unique behavior .

Fluorescence Color Transformation in Nanocavities

When confined within the nanocavities of UiO-66, trans-4-[4-(N,N’-dimethylamino)styryl]pyridine (DMSP) exhibits fluorescence color changes. This property makes it a potential drug carrier for monitoring drug release using luminescence .

Intramolecular Charge Transfer Fluorescence Properties

DMASP displays intriguing intramolecular charge transfer (ICT) fluorescence properties. Its behavior varies with solvent and pH conditions. Understanding these properties can lead to applications in sensors, imaging, and optoelectronic devices .

Fluorescence-Based pH Sensing

Due to its pH-dependent fluorescence, DMASP can be employed as a pH sensor. Researchers have explored its behavior in different environments, making it a promising candidate for sensitive pH measurements .

Time-Resolved Emission Spectroscopy

In time-resolved emission studies, DMASP with HFIP in toluene reveals a shift in the emission maximum from 450 nm to 550 nm over 300 ps. The broadness of the emission spectra suggests the presence of both intramolecular charge transfer (ICT) and protonated states .

Safety and Hazards

“4-[4-(Dimethylamino)styryl]pyridine” is classified as a skin irritant (Category 2), eye irritant (Category 2A), and specific target organ toxicity - single exposure (Category 3), targeting the respiratory system . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

Relevant Papers The relevant papers on “4-[4-(Dimethylamino)styryl]pyridine” include studies on its excited-state dynamics and its fungi/bactericidal activities . Further details and insights can be obtained by reviewing these papers .

Mecanismo De Acción

Target of Action

It’s known that dmasp is a photobase , which means it can absorb light and undergo photochemical reactions. This property makes it useful in various applications such as fluorescence probes .

Mode of Action

DMASP’s mode of action is primarily through its photobase properties . When photoexcited, it undergoes internal twisting that forms an intermolecular charge transfer state . This process is facilitated by the presence of hexafluoroisopropanol (HFIP), which enables proton-coupled electron transfer . The excited-state dynamics of DMASP involve multiple competitive channels .

Result of Action

Upon photoexcitation, DMASP exhibits a shift in the emission maximum from 450 nm to 550 nm over 300 ps . This broadness in emission spectra signifies the presence of both intramolecular charge transfer (ICT) / twisted intramolecular charge transfer (TICT) and protonated states .

Action Environment

The action of DMASP is influenced by environmental factors such as the presence of certain solvents. For instance, the presence of HFIP facilitates the proton-coupled electron transfer process . Additionally, the fluorescence properties of DMASP can be tuned by adjusting the pH of the solution .

Propiedades

IUPAC Name |

N,N-dimethyl-4-[(E)-2-pyridin-4-ylethenyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2/c1-17(2)15-7-5-13(6-8-15)3-4-14-9-11-16-12-10-14/h3-12H,1-2H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIXUVTQYCRSIET-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=CC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=C/C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20903504 | |

| Record name | NoName_4182 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20903504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

889-36-1 | |

| Record name | NSC146836 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146836 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-[4-(Dimethylamino)styryl]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the basic structure of 4-[4-(Dimethylamino)styryl]pyridine and its key spectroscopic properties?

A1: 4-[4-(Dimethylamino)styryl]pyridine (DMASP) is an organic compound with a conjugated system that gives it interesting photophysical properties. While its molecular formula and weight are not explicitly mentioned in the provided abstracts, its structure consists of a pyridine ring linked to a dimethylaniline moiety via a styryl group (a substituted ethylene). This structure leads to a strong absorption in the UV-Vis region and fluorescence emission, making it suitable for applications in optical sensing, as demonstrated by its incorporation into humidity-responsive fluorescent films. [] The specific wavelengths for absorption and emission maxima, as well as molar absorptivity, would require referencing the full research papers.

Q2: How does 4-[4-(Dimethylamino)styryl]pyridine interact with benzoyl peroxide, and what is the significance of this interaction?

A2: Research indicates that DMASP can form a complex with benzoyl peroxide, accelerating the latter's decomposition. [] This interaction is evidenced by the non-linear relationship between the decomposition rate constant and benzoyl peroxide concentration. This complex formation is attributed to the electron-donating nature of the dimethylamino group in DMASP. This finding is significant because it sheds light on the potential of DMASP and similar compounds as initiators or catalysts in polymerization reactions where benzoyl peroxide is commonly used.

Q3: Can you explain the role of 4-[4-(Dimethylamino)styryl]pyridine as a photobase and its significance in proton-coupled electron transfer (PCET) reactions?

A3: DMASP exhibits photobase properties, meaning it becomes more basic upon photoexcitation. [] Studies using transient absorption and fluorescence upconversion measurements have unveiled the excited-state dynamics of DMASP in the presence of hexafluoroisopropanol (HFIP), a solvent that facilitates PCET. The research demonstrates that photoexcited DMASP undergoes proton abstraction from HFIP, forming a protonated species within picoseconds. [] This finding underscores the importance of DMASP as a model system for investigating PCET processes, particularly those relevant to photocatalysis and energy conversion.

Q4: How does the structure of 4-[4-(Dimethylamino)styryl]pyridine influence its reactivity with 2,4,6-trinitrohalobenzenes?

A4: Research has focused on understanding the reaction mechanism between DMASP and 2,4,6-trinitrohalobenzenes, serving as a model for activated nucleophilic substitution reactions. [, ] While the specific details of the structure-activity relationship require further investigation, it is suggested that the electron-rich nature of the dimethylamino group in DMASP plays a crucial role in its nucleophilic attack on the electron-deficient 2,4,6-trinitrohalobenzene ring.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.